molecular formula C17H21ClN2O3 B3177688 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine CAS No. 205448-32-4

4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine

Cat. No. B3177688
CAS RN: 205448-32-4
M. Wt: 336.8 g/mol
InChI Key: NNBAWPGQHJMVCK-UHFFFAOYSA-N
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Description

4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine, also known as 4-CMQPM, is a chemical compound that has been studied for its potential use in scientific research. It is an important tool for scientists, as it is capable of binding to various molecules in a wide range of biological processes. This compound has been studied for its ability to interact with proteins, enzymes, and nucleic acids, and has been found to be useful in a variety of laboratory experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine, also known as 4-Chloro-6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}quinoline:

Antimalarial Research

This compound is structurally related to quinoline derivatives, which are well-known for their antimalarial properties. Researchers are investigating its potential as a novel antimalarial agent, focusing on its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .

Anticancer Activity

The compound’s structure suggests it may interact with cellular pathways involved in cancer. Studies are exploring its efficacy in inhibiting the proliferation of cancer cells, particularly in targeting specific cancer cell lines that are resistant to conventional therapies .

Antibacterial Applications

Given its quinoline backbone, this compound is being studied for its antibacterial properties. Researchers are examining its effectiveness against various bacterial strains, including those that are resistant to multiple drugs .

Antiviral Research

The compound is also being evaluated for its potential antiviral activities. Scientists are investigating its ability to inhibit the replication of viruses, including those causing significant human diseases such as influenza and hepatitis .

Neuroprotective Effects

Research is being conducted to assess the neuroprotective properties of this compound. Its potential to protect neurons from oxidative stress and other neurotoxic insults is of particular interest in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Pharmacokinetic Studies

Researchers are also focusing on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Understanding these properties is crucial for developing it as a therapeutic agent.

These applications highlight the diverse potential of 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine in various fields of scientific research. Each application is being actively explored to harness the compound’s unique properties for therapeutic and clinical use.

Antimalarial Research Anticancer Activity Antibacterial Applications Antiviral Research Neuroprotective Effects : Anti-inflammatory Properties : Antioxidant Activity : Pharmacokinetic Studies

properties

IUPAC Name

4-[3-(4-chloro-6-methoxyquinolin-7-yl)oxypropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-21-16-11-13-14(18)3-4-19-15(13)12-17(16)23-8-2-5-20-6-9-22-10-7-20/h3-4,11-12H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBAWPGQHJMVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201589
Record name 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205448-32-4
Record name 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205448-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl azodicarboxylate (120 μl, 0.76 mmol) was added dropwise to a solution of triphenylphosphine (200 mg, 0.76 mmol), 4-chloro-7-hydroxy-6-methoxyquinoline (100 mg, 0.47 mmol), 3-morpholino-1-propanol (75 mg, 0.52 mmol), (Tet. Lett. 1994, 35, 1715), in methylene chloride (5 ml). The mixture was stirred for 4 hours at ambient temperature, the solvent was removed by evaporation to dryness and purified by column chromatography eluting with methylene chloride/methanol (9/1) to give 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (105 mg, 66%).
Quantity
120 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-6-methoxy-7-hydroxy quinoline (0.63 g, 3.0 mmol) and N(3-hydroxypropyl)morpholine (0.54 g, 3.8 mmol) was treated with diethyl azodicarboxylate (1.38 g, 6.0 mmol) and triphenylphosphine (1.57 g, 6.0 mmol) at room temperature for 2 hours. Purification by flash chromatography on silica gel, eluting with 0-20% methanol in 1:1 ethyl acetate/dichloromethane yielded 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)-quinoline (0.70 g, 69% yield) as white solid:
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-6-methoxyquinolin-7-ol (1.0 g, 4.77 mmol) and 4-(3-chloropropyl)morpholine (0.86 g, 5.25 mmol)in DMF (9.5 mL), was added potassium carbonate (2.0 g, 14.3 mmol). The mixture was heated to 90° C. for 15 h. After cooling RT, the mixture was diluted with H2O (30 mL). The mixture was extracted with EtOAc (3×25 mL) and the organic extracts were washed with H2O and brine. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo. The resulting residue was purified by silica gel column chromatography (5% MeOH/CH2Cl2) to yield the title compounds as a light yellow solid. MS (ESI, pos. ion) m/z: 337 (M+1). Mass Calc'd for C17H22ClN2O3: 336.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.